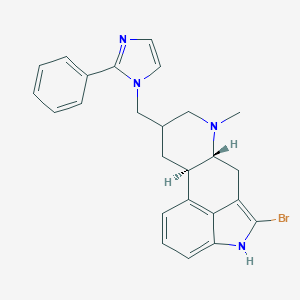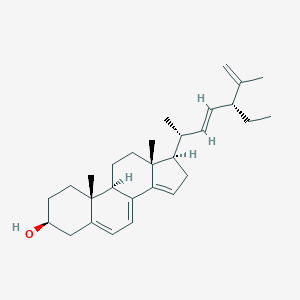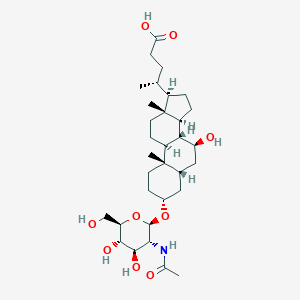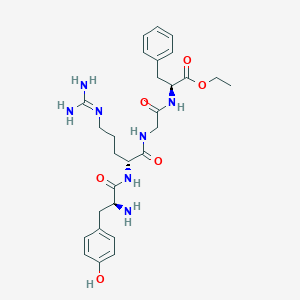
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester (YRGPE) is a peptide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is synthesized through a well-established method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting the production of ROS, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester may help to protect cells and tissues from oxidative stress. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has several advantages for lab experiments. It is stable and easy to handle. It is also relatively inexpensive compared to other peptides. However, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester can be degraded by proteolytic enzymes, which can affect its activity.
Orientations Futures
There are several future directions for research on Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester. One area of research is the development of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester analogs with improved solubility and stability. Another area of research is the investigation of the potential use of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is a peptide derivative that has potential therapeutic applications in the treatment of various diseases. It is synthesized through a solid-phase peptide synthesis method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. While there are still many questions to be answered about Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester, its potential for therapeutic use makes it an exciting area of research for the future.
Méthodes De Synthèse
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is synthesized through a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
Applications De Recherche Scientifique
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to have anti-tumor properties and may have potential in cancer therapy.
Propriétés
Numéro CAS |
117062-52-9 |
|---|---|
Nom du produit |
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester |
Formule moléculaire |
C28H39N7O6 |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H39N7O6/c1-2-41-27(40)23(16-18-7-4-3-5-8-18)34-24(37)17-33-26(39)22(9-6-14-32-28(30)31)35-25(38)21(29)15-19-10-12-20(36)13-11-19/h3-5,7-8,10-13,21-23,36H,2,6,9,14-17,29H2,1H3,(H,33,39)(H,34,37)(H,35,38)(H4,30,31,32)/t21-,22+,23-/m0/s1 |
Clé InChI |
DOLAHRVYTBNXSN-ZRBLBEILSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Séquence |
YRGF |
Synonymes |
Tyr-Arg-Gly-Phe-OEt tyrosyl-arginyl-glycyl-phenylalanine ethyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



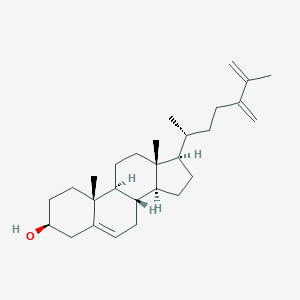

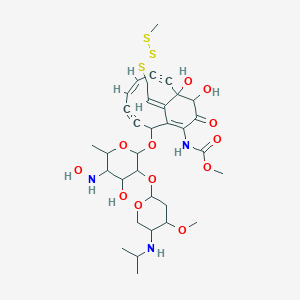
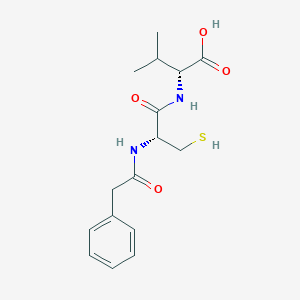
![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)

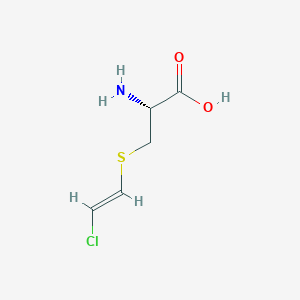
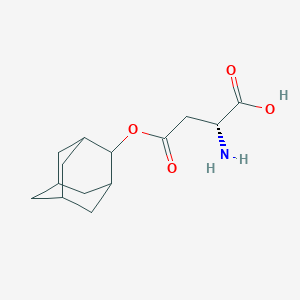

![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
